

Isocytidine Solubility: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Isocytidine**
Cat. No.: **B125971**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **isocytidine**, a synthetic pyrimidine nucleoside. Due to the limited availability of direct quantitative solubility data for **isocytidine** in peer-reviewed literature, this document also presents data for the structurally similar isomer, cytidine, and the corresponding nucleobase, isocytosine, to provide valuable context and estimation for researchers.

Physicochemical Properties of Isocytidine

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ N ₃ O ₅	--INVALID-LINK--
Molecular Weight	243.22 g/mol	--INVALID-LINK--
Appearance	White to Off-white Powder	--INVALID-LINK--
Melting Point	125-128°C	--INVALID-LINK--

Quantitative Solubility Data

Direct, experimentally verified quantitative solubility data for **isocytidine** in common laboratory solvents remains scarce in publicly accessible databases and literature. To guide researchers, this section provides a compilation of solubility data for its isomer, cytidine, and its constituent

nucleobase, isocytosine. It is critical to note that while these compounds are structurally related, their solubility profiles may differ.

Isocytosine (Nucleobase) Solubility

Isocytosine is the nucleobase component of **isocytidine**.[\[1\]](#)

Solvent	Solubility	Conditions	Source
Dimethyl Sulfoxide (DMSO)	31.82 mg/mL (286.41 mM)	Ultrasonic and warming and heat to 60°C	[2]
Dimethyl Sulfoxide (DMSO)	11 mg/mL (99.0 mM)	-	[3]
Acetic Acid	50 mg/mL	With heat	[4]
Water	~0.2 g/L	Sparingly soluble at 25°C	[5]
Hot Water	Soluble	-	[5] [6]
Dimethylformamide (DMF)	Soluble	-	[5] [6]

Cytidine (Isomer) Solubility

Cytidine is an isomer of **isocytidine** and shares the same molecular formula and weight.

Solvent	Solubility	Source
Water	≥ 100 mg/mL (at 63°F)	[7]
Water	≥ 62.9 mg/mL	[8]
Water	≥ 50 mg/mL (205.58 mM)	[9][10]
Phosphate-Buffered Saline (PBS), pH 7.2	~10 mg/mL	[11][12]
Dimethyl Sulfoxide (DMSO)	49 mg/mL (201.46 mM)	[13]
Dimethyl Sulfoxide (DMSO)	50 mg/mL (205.58 mM)	[9]
Dimethyl Sulfoxide (DMSO)	10 mg/mL	[11][12]
Dimethylformamide (DMF)	3 mg/mL	[11][12]
Ethanol	Slightly soluble / Insoluble	[8][11][13][14]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of a compound like **isocytidine**.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

- Preparation: Add an excess amount of **isocytidine** powder to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed, inert container (e.g., glass vial).

- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, allow the undissolved solid to sediment. Separate the saturated supernatant from the solid material by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
- **Quantification:** Accurately dilute the clear supernatant with an appropriate solvent. Determine the concentration of **isocytidine** in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the solubility by taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours).

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **isocytidine** in 100% DMSO (e.g., 10-20 mM).
- **Serial Dilution:** In a multi-well plate, perform serial dilutions of the DMSO stock solution.
- **Addition to Buffer:** Add a small, fixed volume of each DMSO dilution to a larger volume of the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its co-solvent effects.
- **Incubation:** Incubate the plate at a constant temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 1-2 hours).
- **Precipitation Detection:** Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. Alternatively, the solutions can be filtered, and

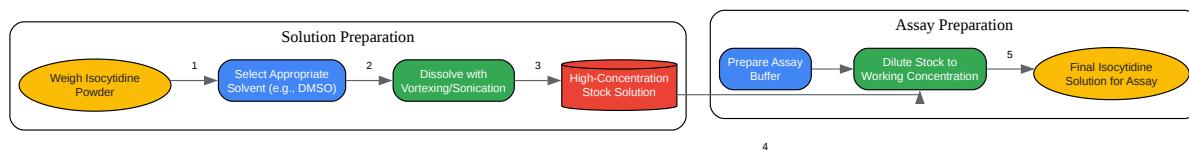
the concentration of the soluble compound in the filtrate can be quantified by UV-Vis spectrophotometry or LC-MS/MS.

- Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.

Visualization of Experimental Workflow

Preparation of Isocytidine Solution for Enzymatic Assays

Isocytidine is frequently utilized in molecular biology research, particularly in studies involving unnatural base pairing in nucleic acids. In these experiments, **isocytidine** triphosphate (iso-CTP) is incorporated into DNA or RNA by polymerases. The solubility of the preceding nucleoside, **isocytidine**, is a crucial first step in the synthesis of the triphosphate and subsequent enzymatic assays. The following diagram illustrates a generalized workflow for preparing an **isocytidine** solution for such applications.



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Workflow for **Isocytidine** Solution Preparation.

This workflow outlines the key steps from weighing the solid compound to obtaining a final working solution ready for use in enzymatic reactions, such as polymerase assays. The initial dissolution in a solvent like DMSO to create a concentrated stock is a common practice for nucleoside analogs, followed by dilution into the appropriate aqueous assay buffer.

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